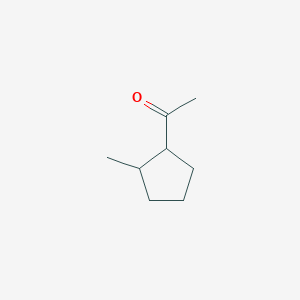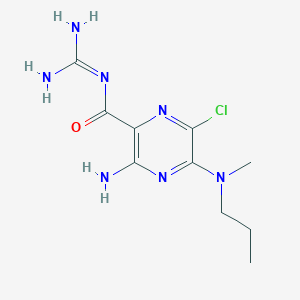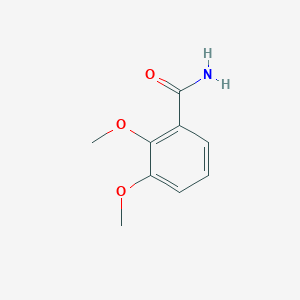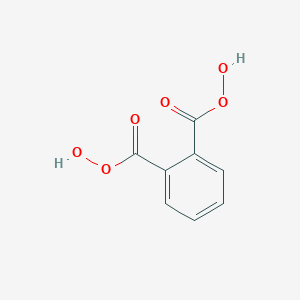
1-(2,4-Dihydroxyphenyl)ethan-1-one (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)ethan-1-one (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound used in scientific research. It is a yellow-orange crystalline powder that is soluble in water and organic solvents. DNPH is widely used in analytical chemistry to detect and quantify carbonyl compounds, which are important intermediates in many biochemical pathways.
作用機序
The mechanism of action of DNPH involves the formation of a hydrazone derivative with carbonyl compounds. The reaction is catalyzed by acid or base, and the resulting hydrazone is stable and can be analyzed by spectroscopic methods. The reaction is highly specific for carbonyl compounds and does not react with other functional groups such as alcohols and amines.
Biochemical and Physiological Effects
DNPH is not known to have any significant biochemical or physiological effects. It is considered to be relatively non-toxic and safe to handle in the laboratory. However, it should be handled with care and appropriate safety precautions should be taken to avoid exposure to the skin, eyes, and respiratory system.
実験室実験の利点と制限
DNPH has several advantages for lab experiments. It is a highly specific reagent for detecting carbonyl compounds, and can be used to quantify them in complex mixtures such as biological fluids and environmental samples. It is also relatively easy to handle and can be used in a wide range of analytical techniques such as UV-Vis, HPLC, and GC-MS.
However, there are also some limitations to the use of DNPH. It can only detect carbonyl compounds and does not react with other functional groups such as alcohols and amines. It also requires a relatively large amount of sample, which can be a limitation when working with limited amounts of material. In addition, DNPH can interfere with some analytical methods such as LC-MS, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of DNPH in scientific research. One area of interest is the development of new analytical methods that can detect carbonyl compounds in real-time. This could be useful for monitoring changes in carbonyl compound levels in biological fluids and environmental samples. Another area of interest is the development of new derivatives of DNPH that can detect other functional groups such as alcohols and amines. This could expand the range of applications for DNPH in analytical chemistry. Finally, there is also interest in the use of DNPH as a potential therapeutic agent for the treatment of carbonyl-related diseases such as Alzheimer's disease and diabetes.
合成法
DNPH can be synthesized by reacting 2,4-dinitrophenylhydrazine with 2,4-dihydroxyacetophenone. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of DNPH is typically around 70-80%.
科学的研究の応用
DNPH is widely used in scientific research as a reagent for detecting and quantifying carbonyl compounds. Carbonyl compounds are formed by the oxidation of aldehydes and ketones, which are important intermediates in many biochemical pathways. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be analyzed by various spectroscopic methods such as UV-Vis, HPLC, and GC-MS. DNPH is particularly useful for detecting carbonyl compounds in complex mixtures such as biological fluids and environmental samples.
特性
CAS番号 |
1166-12-7 |
|---|---|
製品名 |
1-(2,4-Dihydroxyphenyl)ethan-1-one (2,4-dinitrophenyl)hydrazone |
分子式 |
C14H12N4O6 |
分子量 |
332.27 g/mol |
IUPAC名 |
4-[N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12N4O6/c1-8(11-4-3-10(19)7-14(11)20)15-16-12-5-2-9(17(21)22)6-13(12)18(23)24/h2-7,16,19-20H,1H3 |
InChIキー |
AXYZBIJYZKKFRR-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)O)O |
正規SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



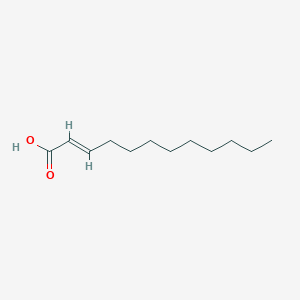
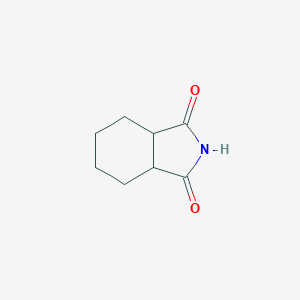
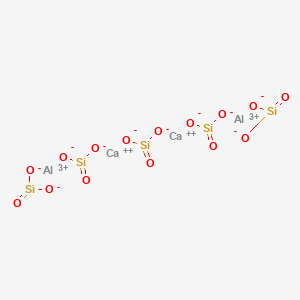
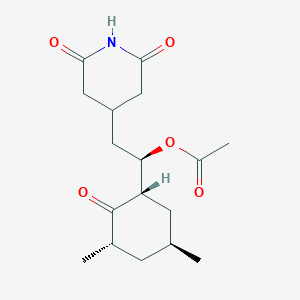
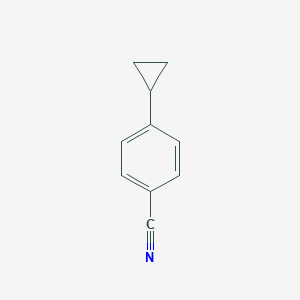

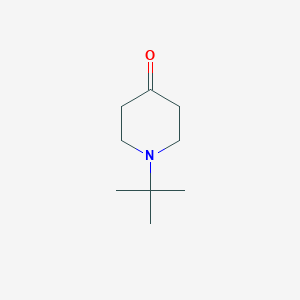
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)
